molecular formula C15H14N4O2S B2500515 N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide CAS No. 2415516-84-4

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide

Cat. No.: B2500515
CAS No.: 2415516-84-4
M. Wt: 314.36
InChI Key: RMSFFMPTNSHGEA-UHFFFAOYSA-N
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Description

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a pyrazine ring, and an ethoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl chloroacetate under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction, where the benzothiazole intermediate is treated with ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately by the condensation of 2,3-diaminopyrazine with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyrazine intermediates through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale production to ensure consistent quality and yield.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydrobenzothiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by mimicking the substrate or by binding to a regulatory site, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Ethoxy-1,3-benzothiazol-2-yl)urea: Shares the benzothiazole and ethoxy groups but differs in the presence of a urea moiety instead of the pyrazine ring.

    3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Contains a similar benzothiazole core but has different substituents and a thioether linkage.

Uniqueness

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide is unique due to its combination of a benzothiazole ring with a pyrazine ring and an ethoxy group. This unique structure imparts specific chemical properties and biological activities that are distinct from other related compounds.

By understanding the synthesis, reactivity, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-3-21-10-4-5-11-13(6-10)22-15(18-11)19-14(20)12-8-16-7-9(2)17-12/h4-8H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSFFMPTNSHGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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